4,6-Dibromo-3-chloro-2-methylaniline

Molecular weight Stoichiometry Gravimetric analysis

4,6-Dibromo-3-chloro-2-methylaniline (CAS 84483-19-2) is a polyhalogenated aromatic amine belonging to the class of dibromochloroanilines. Its molecular formula is C₇H₆Br₂ClN and it possesses a molecular weight of 299.39 g·mol⁻¹.

Molecular Formula C7H6Br2ClN
Molecular Weight 299.39 g/mol
CAS No. 84483-19-2
Cat. No. B1599529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-3-chloro-2-methylaniline
CAS84483-19-2
Molecular FormulaC7H6Br2ClN
Molecular Weight299.39 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=C1Cl)Br)Br)N
InChIInChI=1S/C7H6Br2ClN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3
InChIKeyVQHAPKHGUQHSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-3-chloro-2-methylaniline (CAS 84483-19-2): Sourcing Guide for a Mixed-Halogen Aniline Building Block


4,6-Dibromo-3-chloro-2-methylaniline (CAS 84483-19-2) is a polyhalogenated aromatic amine belonging to the class of dibromochloroanilines [1]. Its molecular formula is C₇H₆Br₂ClN and it possesses a molecular weight of 299.39 g·mol⁻¹ [1]. The compound features an aniline core substituted with two bromine atoms at the 4- and 6-positions, one chlorine atom at the 3-position, and a methyl group at the 2-position ortho to the primary amine [1]. It is catalogued in PubChem (CID 7171912) and the EPA DSSTox database (DTXSID50428255), confirming its identity within authoritative chemical registries [1]. Commercial suppliers typically offer the compound at purities of 95–98% (GC/HPLC) for research and development applications .

Why 4,6-Dibromo-3-chloro-2-methylaniline Cannot Be Substituted by Common Polyhalogenated Anilines


Generic substitution among polyhalogenated anilines carries substantial risk for synthetic chemists and procurement specialists because seemingly minor regioisomeric or compositional changes—such as repositioning a single halogen or omitting the ortho-methyl group—produce measurably different physicochemical properties, including lipophilicity (XLogP3), molecular weight, and electronic distribution across the aromatic ring [1][2]. These differences alter reactivity in cross-coupling, nucleophilic aromatic substitution, and amine acylation, meaning that 2,4-dibromo-6-chloroaniline, 2,4,6-tribromoaniline, 3-chloro-2-methylaniline, or 2,4-dibromo-6-methylaniline cannot serve as interchangeable alternatives. Critically, no published head-to-head biological or catalytic performance studies exist for this specific compound; the differentiation evidence that follows is therefore derived from computed structural and physicochemical comparisons across authoritative databases, and should inform rational compound triage rather than definitive performance claims [1][2].

4,6-Dibromo-3-chloro-2-methylaniline: Quantitative Differentiators Versus Closest Analogs


Molecular Weight Differentiator: 299.39 g·mol⁻¹ Versus 285.36 (2,4-Dibromo-6-chloroaniline) and 329.81 g·mol⁻¹ (2,4,6-Tribromoaniline)

The molecular weight of 4,6-dibromo-3-chloro-2-methylaniline is 299.39 g·mol⁻¹ [1], which is 14.03 g·mol⁻¹ heavier than 2,4-dibromo-6-chloroaniline (285.36 g·mol⁻¹) [2] and 30.42 g·mol⁻¹ lighter than 2,4,6-tribromoaniline (329.81 g·mol⁻¹) [3]. This intermediate molecular weight—attributable to the presence of one chlorine, two bromines, and one methyl group—shifts stoichiometric requirements in multi-step syntheses by approximately 4.9% relative to the most common analog, 2,4-dibromo-6-chloroaniline, and facilitates gravimetric precision when precise molar equivalents are critical.

Molecular weight Stoichiometry Gravimetric analysis

Lipophilicity (XLogP3) Ranking: 3.6 Versus 3.8 (2,4-Dibromo-6-chloroaniline), 3.3 (2,4,6-Tribromoaniline), and 3.0 (3-Chloro-2-methylaniline)

The computed XLogP3 of 4,6-dibromo-3-chloro-2-methylaniline is 3.6 [1], placing its lipophilicity between that of 2,4-dibromo-6-chloroaniline (XLogP3 = 3.8) [2] and 2,4,6-tribromoaniline (XLogP3 = 3.3) [3], and substantially above 3-chloro-2-methylaniline (XLogP3 = 3.0) [4]. A ΔXLogP3 of +0.6 relative to 3-chloro-2-methylaniline corresponds to an approximately 4-fold higher octanol-water partition coefficient, directly translating to longer reversed-phase HPLC retention times, higher solid-phase extraction recovery from aqueous matrices, and altered membrane permeability in cell-based assays.

Lipophilicity Chromatographic retention Partition coefficient

Mixed Bromine/Chlorine Halogenation Enables Regioselective Sequential Cross-Coupling, Contrasting with the Three Equivalent Bromines of 2,4,6-Tribromoaniline

4,6-Dibromo-3-chloro-2-methylaniline contains two C–Br bonds (bond dissociation energy ~285 kJ·mol⁻¹) and one C–Cl bond (~327 kJ·mol⁻¹). The well-established reactivity hierarchy in palladium-catalyzed cross-coupling—where aryl bromides undergo oxidative addition significantly faster than aryl chlorides—enables site-selective mono- or bis-functionalization at the brominated 4- and 6-positions while leaving the 3-chloro substituent intact for subsequent orthogonal transformations [1]. In contrast, 2,4,6-tribromoaniline presents three electronically similar C–Br bonds, making selective mono-functionalization challenging and often producing statistical mixtures of products; similarly, 3-chloro-2-methylaniline requires harsher conditions to activate the C–Cl bond and offers no bromine handles for mild initial coupling [1][2]. This built-in reactivity gradient is a structural feature, not a speculative property, grounded in the fundamental organometallic chemistry of aryl halides.

Cross-coupling Regioselectivity Palladium catalysis

Ortho-Methyl Steric Shielding of the Aniline NH₂: Absent in 2,4-Dibromo-6-chloroaniline and 2,4,6-Tribromoaniline

The methyl substituent at the 2-position of 4,6-dibromo-3-chloro-2-methylaniline sits ortho to the primary amine (–NH₂) group, introducing steric hindrance that is absent in 2,4-dibromo-6-chloroaniline (where the 2-position is brominated, not methylated) and 2,4,6-tribromoaniline (all positions are halogenated) [1][2][3]. Literature on substituted anilines indicates that an ortho-methyl group typically increases the pKa (conjugate acid) by 0.2–0.4 units relative to the unsubstituted analog due to steric inhibition of solvation of the protonated ammonium ion, and reduces the nucleophilic rate constant in acylation reactions by approximately 20–40% compared to sterically unencumbered anilines (class-level SAR from physical organic chemistry) [4]. This steric modulation is structurally unique to the target compound among the comparator set.

Steric effects Amine nucleophilicity Basicity modulation

Heavy Atom Count of 11 and Computed Complexity of 144 Versus 10 Heavy Atoms / Complexity 124 for 2,4-Dibromo-6-chloroaniline: Implications for Synthetic Accessibility and Cost

The target compound has 11 heavy atoms and a computed molecular complexity score of 144 (Cactvs 3.4.8.18), exceeding the 10 heavy atoms and complexity of 124 for 2,4-dibromo-6-chloroaniline [1][2]. The additional heavy atom (carbon of the ortho-methyl group) and the increased substitution pattern raise synthetic complexity. Commercial pricing data corroborates this: the target is listed at approximately 264 CNY/g, whereas 2,4-dibromo-6-chloroaniline is typically available at lower cost from multiple vendors [3]. This complexity differential may be a decisive factor for projects requiring only an unsubstituted polyhalogenated aniline scaffold.

Synthetic complexity Heavy atom count Cost estimation

4,6-Dibromo-3-chloro-2-methylaniline: High-Fit Application Scenarios Based on Quantitative Evidence


Library Synthesis Requiring Sequential Orthogonal Cross-Coupling at Bromine and Chlorine Sites

When building a compound library that demands regioselective functionalization of an aniline scaffold, 4,6-dibromo-3-chloro-2-methylaniline provides two reactive C–Br handles (positions 4 and 6) for mild Pd-catalyzed Suzuki, Heck, or Buchwald-Hartwig couplings, while retaining the C–Cl bond at position 3 for a subsequent, orthogonal cross-coupling step under more forcing conditions [1]. This built-in reactivity differential—rooted in the ca. 10²–10³-fold faster oxidative addition of ArBr versus ArCl—eliminates the need for protecting-group strategies required when using 2,4,6-tribromoaniline, which tends to yield statistical product distributions upon attempted site-selective mono-coupling [1].

Medicinal Chemistry SAR Exploration Requiring Fine-Tuned Lipophilicity (XLogP3 3.4–3.8 Window)

For hit-to-lead programs where lipophilicity is a tightly controlled parameter to maintain oral bioavailability compliance with Lipinski's Rule of Five, the XLogP3 of 3.6 positions 4,6-dibromo-3-chloro-2-methylaniline in a desirable window [2]. It is 0.2 units less lipophilic than 2,4-dibromo-6-chloroaniline (3.8) and 0.3 units more lipophilic than 2,4,6-tribromoaniline (3.3), offering a mid-range option when the synthetic route requires balanced hydrophobicity without resorting to late-stage LogP adjustment through additional synthetic transformations [2][3].

Sterically Modulated Amine Acylation or Conjugation Protocols

In bioconjugation or prodrug design where the rate of amine acylation must be controlled, the ortho-methyl group at position 2 introduces steric hindrance that reduces nucleophilic reactivity by an estimated 20–40% relative to unsubstituted aniline analogs [4]. This property is structurally unique among dibromochloroaniline comparators (none of which bear an ortho-methyl group) and can be exploited to tune reaction kinetics in one-pot multi-component reactions, preventing premature consumption of the aniline nucleophile [4].

Intermediate for Agrochemical or Material Science Building Blocks Requiring High Halogen Content with Defined Substitution Geometry

The target compound's dense halogen loading (two bromines + one chlorine, comprising ~60% of molecular mass) combined with a specific 2,3,4,6-substitution pattern provides a geometrically defined scaffold for downstream synthesis of flame retardants, polymer additives, or herbicidal intermediates [1]. The 4,6-dibromo arrangement is particularly relevant for brominated aryl ether or diarylamine target molecules, where the substitution pattern pre-organizes the geometry of the final product, a feature not achievable with regioisomeric 2,4-dibromo-6-chloroaniline (bromines at 2,4; chlorine at 6) [5].

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